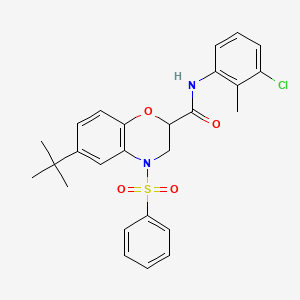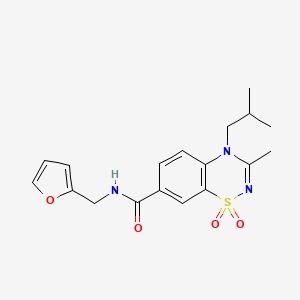
6-tert-butyl-N-(3-chloro-2-methylphenyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(3-CHLORO-2-METHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a benzoxazine core, which is a heterocyclic structure containing both nitrogen and oxygen atoms. The presence of various functional groups, such as benzenesulfonyl, tert-butyl, and chloro-methylphenyl, contributes to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(3-CHLORO-2-METHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 2-aminophenol with a suitable aldehyde or ketone to form the benzoxazine ring. Subsequent functionalization steps introduce the benzenesulfonyl, tert-butyl, and chloro-methylphenyl groups under controlled conditions, often using catalysts and specific reagents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures consistent quality and efficiency. Purification techniques, including crystallization, distillation, and chromatography, are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(3-CHLORO-2-METHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace certain functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions result in the formation of new derivatives with altered functional groups.
Aplicaciones Científicas De Investigación
4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(3-CHLORO-2-METHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Medicine: Research explores its potential as a drug candidate for treating various diseases.
Industry: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(3-CHLORO-2-METHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. For instance, it could inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Detailed studies on its binding affinity, selectivity, and molecular interactions provide insights into its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(2-METHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE
- 4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(4-CHLORO-2-METHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE
Uniqueness
The unique combination of functional groups in 4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(3-CHLORO-2-METHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE distinguishes it from similar compounds. The presence of the benzenesulfonyl group enhances its reactivity and potential biological activity, while the tert-butyl group provides steric hindrance, influencing its stability and interactions with other molecules. The chloro-methylphenyl group further contributes to its unique chemical and biological properties.
Propiedades
Fórmula molecular |
C26H27ClN2O4S |
|---|---|
Peso molecular |
499.0 g/mol |
Nombre IUPAC |
4-(benzenesulfonyl)-6-tert-butyl-N-(3-chloro-2-methylphenyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C26H27ClN2O4S/c1-17-20(27)11-8-12-21(17)28-25(30)24-16-29(34(31,32)19-9-6-5-7-10-19)22-15-18(26(2,3)4)13-14-23(22)33-24/h5-15,24H,16H2,1-4H3,(H,28,30) |
Clave InChI |
YAVWZXVTABIXCZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1Cl)NC(=O)C2CN(C3=C(O2)C=CC(=C3)C(C)(C)C)S(=O)(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-ethyl-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B11227096.png)
![7-methyl-N-[3-(methylsulfanyl)phenyl]-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide](/img/structure/B11227097.png)
![2-(3,3-dimethyl-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B11227101.png)
![6-allyl-N-(2,6-dimethylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11227103.png)
![11-(2-furyl)-10-hexanoyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B11227104.png)
![2-{[5-(1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-3-methylphenyl)acetamide](/img/structure/B11227109.png)

![2-[5-(acetylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B11227118.png)
![N-[4-(Adamantan-1-YL)phenyl]-5-methanesulfonyl-7-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide](/img/structure/B11227126.png)
![(4Z)-4-[(4-Bromophenyl)methylidene]-2-(furan-2-yl)-4,5-dihydro-1,3-oxazol-5-one](/img/structure/B11227130.png)
![6-chloro-4-(phenylsulfonyl)-N-[4-(propan-2-yl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11227131.png)
![N-(2-fluorophenyl)-2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide](/img/structure/B11227136.png)
![methyl 2-{[(3-methyl-1,1-dioxido-4-propyl-4H-1,2,4-benzothiadiazin-7-yl)carbonyl]amino}benzoate](/img/structure/B11227166.png)
![6-methyl-N-(4-phenoxyphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11227170.png)
